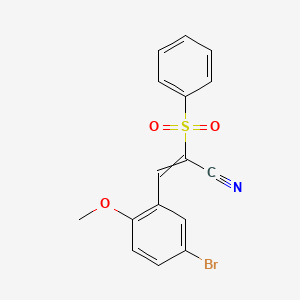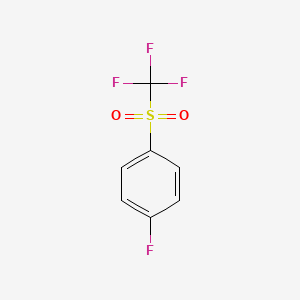
1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Vue d'ensemble
Description
1-Fluoro-4-(trifluoromethylsulfonyl)benzene, also known as 1-Fluoro-4-trifluoromethylsulfonylbenzene, is a fluorinated aromatic compound that is used in a variety of scientific applications. It is a colorless, low volatility liquid with a melting point of -39 °C and a boiling point of 104 °C. It is a highly polar compound that is soluble in water and organic solvents, which makes it an ideal solvent for many reactions. 1-Fluoro-4-trifluoromethylsulfonylbenzene is used as a reagent in organic synthesis, as a catalyst in polymerization, and as a starting material for the synthesis of other fluorinated compounds.
Applications De Recherche Scientifique
Electrophilic Sulfonation and Nucleophilic Substitution
- Electrophilic Sulfonation : The electrophilic sulfonation of fluoro benzenes, including 1-Fluoro-4-(trifluoromethylsulfonyl)benzene, leads to the formation of various mono-, di-, and trisulfonic acids. These products demonstrate strong acidity and good solubility in diverse solvents, suggesting potential applications in chemical synthesis and industrial processes (Sartori, Cremer, & Johannsen, 1983).
- Nucleophilic Substitution : Studies on nucleophilic substitution reactions with fluorobenzene derivatives, including this compound, have explored the formation of novel compounds, which could have implications in developing new chemical entities and materials (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Proton Exchange Membranes
- Semi-Crystalline Poly (Arylene Ether) Copolymers : Fluorinated sulfonated poly (arylene ether)s, incorporating components like this compound, are being researched for their application in proton exchange membranes. These membranes demonstrate high ion exchange capacity, mechanical stability, and excellent cell performance, indicating their potential use in fuel cells and other energy-related applications (Kim, Park, & Lee, 2020).
Solvent Interaction Studies
- Solubility in Organic Solvents : Research on the solubility of fluorinated benzenes, including derivatives like this compound, in various organic solvents provides insights into their interactions and miscibility. This knowledge is crucial in designing efficient reaction processes and understanding the compound's behavior in different solvent environments (Qian, Wang, & Chen, 2014).
Catalytic Applications
- Catalytic Activity in Acylation Reactions : Bismuth tris-trifluoromethanesulfonate, a catalyst related to trifluoromethylsulfonyl benzene derivatives, has shown high catalytic activity in Friedel-Crafts acylation reactions. Such catalysts, possibly including derivatives of this compound, can significantly impact organic synthesis, especially in the pharmaceutical and fine chemicals industries (Desmurs et al., 1997).
Mécanisme D'action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it’s likely that it interacts with proteins or enzymes, possibly altering their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
As a biochemical used in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
1-Fluoro-4-(trifluoromethylsulfonyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form strong interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as protein kinases and transcription factors, this compound can alter gene expression patterns and cellular metabolism . These changes can lead to either the promotion or inhibition of cell growth, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive inhibition or allosteric modulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWKIHINPEOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395025 | |
| Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944-30-9 | |
| Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




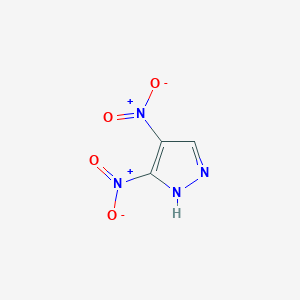

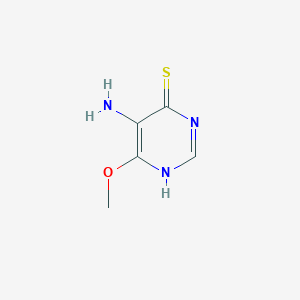
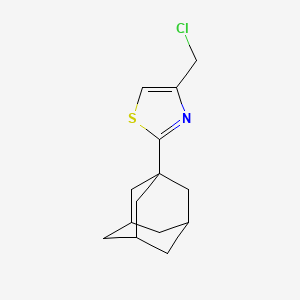
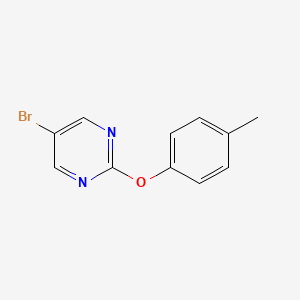
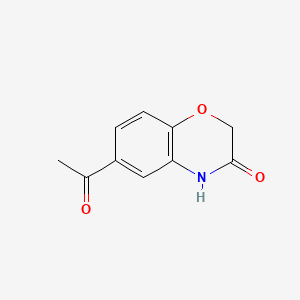
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
